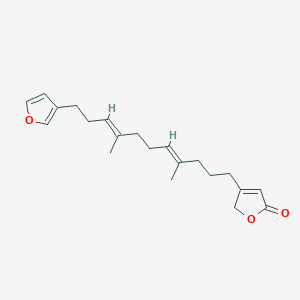![molecular formula C6H5N3 B1257534 1H-Pyrazolo[4,3-b]pyridin CAS No. 272-52-6](/img/structure/B1257534.png)
1H-Pyrazolo[4,3-b]pyridin
Übersicht
Beschreibung
1H-Pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It is known for its diverse biological activities and has attracted significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: The compound is used in the development of new materials with specific electronic properties.
Wirkmechanismus
Target of Action
1H-pyrazolo[4,3-b]pyridine is a group of heterocyclic compounds that have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine
Mode of Action
It is known that these compounds have been designed as potential anticancer agents . The interaction of these compounds with their targets and the resulting changes would depend on the specific derivative of 1H-pyrazolo[4,3-b]pyridine and the target it interacts with.
Biochemical Pathways
Given their potential as anticancer agents , it can be inferred that they may interact with pathways related to cell proliferation and apoptosis. The downstream effects would depend on the specific pathway and the nature of the interaction.
Result of Action
The molecular and cellular effects of 1H-pyrazolo[4,3-b]pyridine’s action would depend on its specific targets and the nature of its interaction with these targets. As potential anticancer agents , these compounds may induce cell death or inhibit cell proliferation in cancer cells.
Biochemische Analyse
Biochemical Properties
1H-pyrazolo[4,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1H-pyrazolo[4,3-b]pyridine has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, 1H-pyrazolo[4,3-b]pyridine has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation .
Cellular Effects
1H-pyrazolo[4,3-b]pyridine exerts significant effects on various cell types and cellular processes. In cancer cells, it induces cytotoxicity by inhibiting CDKs, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, such as the BMP signaling pathway, which is involved in cell growth and differentiation . Furthermore, 1H-pyrazolo[4,3-b]pyridine affects gene expression and cellular metabolism by modulating the activity of PPARα, thereby impacting lipid and glucose metabolism .
Molecular Mechanism
The molecular mechanism of 1H-pyrazolo[4,3-b]pyridine involves its binding interactions with specific biomolecules. As a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 1H-pyrazolo[4,3-b]pyridine activates PPARα by binding to its ligand-binding domain, inducing a conformational change that promotes the recruitment of coactivators and the transcription of target genes involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazolo[4,3-b]pyridine can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 1H-pyrazolo[4,3-b]pyridine can lead to sustained inhibition of CDKs and persistent activation of PPARα, resulting in long-term changes in cell cycle regulation and metabolic processes .
Dosage Effects in Animal Models
The effects of 1H-pyrazolo[4,3-b]pyridine in animal models are dose-dependent. At lower doses, it can effectively inhibit CDKs and activate PPARα without causing significant toxicity . At higher doses, 1H-pyrazolo[4,3-b]pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
1H-pyrazolo[4,3-b]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, 1H-pyrazolo[4,3-b]pyridine influences metabolic flux and metabolite levels by modulating the activity of PPARα, thereby affecting lipid and glucose metabolism .
Transport and Distribution
Within cells and tissues, 1H-pyrazolo[4,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution can also be influenced by factors such as tissue permeability, blood flow, and the presence of efflux transporters that may limit its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 1H-pyrazolo[4,3-b]pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with CDKs occurs primarily in the nucleus, where it inhibits cell cycle progression . Similarly, its activation of PPARα takes place in the nucleus, where it modulates gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-b]pyridine can be synthesized through various methods. One common approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in the formation of pyrazolo[4,3-b]pyridine analogues with high yields and enantioselectivity . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which also yields the desired heterocyclic compound .
Industrial Production Methods: In industrial settings, the synthesis of 1H-pyrazolo[4,3-b]pyridine often involves the use of dimethylformamide as a solvent. The raw material, 2-chloro-3-pyridyl formaldehyde, undergoes a ring-closure reaction with hydrochloric azanol, achieving an overall reaction yield of up to 85% .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyrazolopyridine N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-b]pyridine can be compared with other similar compounds within the pyrazolopyridine family, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[1,5-a]pyridine
Uniqueness: 1H-Pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion pattern, which influences its electronic properties and biological activity. This structural arrangement allows for distinct interactions with molecular targets, differentiating it from other pyrazolopyridine isomers .
Eigenschaften
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-51-5, 272-52-6 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of 1H-pyrazolo[4,3-b]pyridine derivatives?
A1: Research indicates potential applications in treating cardiovascular diseases. [, , ] Additionally, certain derivatives have shown promise as adenosine A2A receptor antagonists [] and as dual FLT3/CDK4 inhibitors for potential anticancer therapies. [] Further research is ongoing to explore their efficacy and safety profiles.
Q2: How are 1H-pyrazolo[4,3-b]pyridine derivatives synthesized?
A2: Various synthetic routes have been explored. One method involves the acid-catalyzed transformation of 2,4-diaryl-4-(3,5-dinitro-2-pyridyl)-5(4H)-oxazolones, leading to the formation of substituted 1H-pyrazolo[4,3-b]pyridines. [] Another approach utilizes a gold-catalyzed reaction of α-diazo nitriles with cyclopropene derivatives, followed by anionic cyclization, to yield 1H-pyrazolo[4,3-b]pyridine-5-ones. []
Q3: Can you provide examples of how structure modifications in 1H-pyrazolo[4,3-b]pyridines influence their biological activity?
A3: Introducing a 5-oxazol-2-yl substituent at the 3-position of 1H-pyrazolo[4,3-b]pyridine was explored for its potential to impact adenosine A1 and A2A receptor binding. [] In another study, the synthesis and evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives revealed their potential as dual inhibitors of FLT3 and CDK4. [] These examples demonstrate how specific structural modifications can significantly impact the biological activity and target selectivity of these compounds.
Q4: What is known about the structure of 1H-pyrazolo[4,3-b]pyridine derivatives?
A4: Structural studies on a 1,4-dimethyl-2-phenyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-3,5(2H,4H)-dione derivative, using X-ray crystallography, revealed the spatial arrangement of the molecule. [] The study showed that the pyrazolone ring and the phenyl ring were not coplanar, exhibiting a dihedral angle of 36.05°. This structural information can be valuable for understanding the interactions of these compounds with their biological targets.
Q5: Have any studies explored the optical properties of 1H-pyrazolo[4,3-b]pyridine derivatives?
A5: Yes, research has investigated the optical characteristics of 1H-pyrazolo[4,3-b]pyridine derivatives for potential material science applications. [, ] Specifically, the study on 6-(5-bromothiohen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile films explored their optical properties and junction characteristics. [] These findings suggest possibilities for using these compounds in electronic or optoelectronic devices.
Q6: What are the challenges associated with the stability and formulation of 1H-pyrazolo[4,3-b]pyridine derivatives?
A6: While the provided literature doesn't specifically address stability and formulation challenges for 1H-pyrazolo[4,3-b]pyridine, these aspects are crucial for drug development. Future research should investigate stability under various conditions (temperature, pH, light exposure), suitable formulations (solid dispersions, nanoparticles), and strategies to enhance solubility and bioavailability for improved therapeutic outcomes.
Q7: Have any analytical methods been employed to study 1H-pyrazolo[4,3-b]pyridine derivatives?
A7: Although specific details about analytical methods are limited in the provided research, it's implied that techniques like X-ray crystallography were utilized to determine the molecular structures of synthesized compounds. [] Other analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC, are likely employed for characterization, purity assessment, and quantification of 1H-pyrazolo[4,3-b]pyridine derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
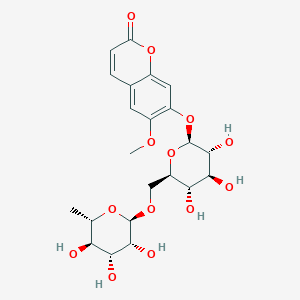

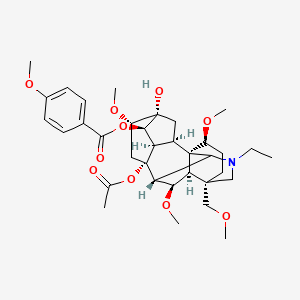
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1257458.png)

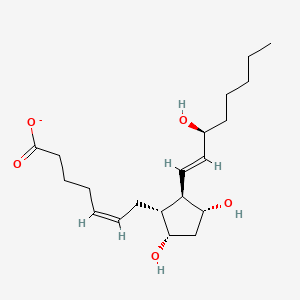
![(3S,3'R,3'As,6'S,6aR,6bS,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B1257465.png)
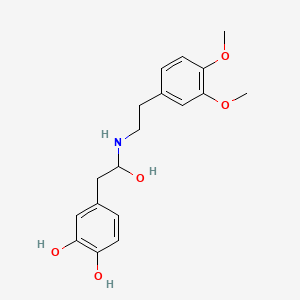


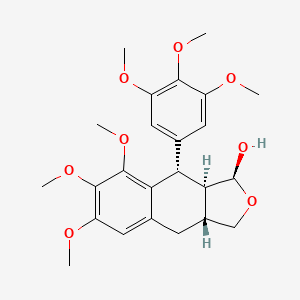

![(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1257472.png)
